N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is 435.10751927 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as benzimidazoles, have been known to interact with a variety of biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other benzimidazole derivatives . These compounds often bind to their targets, causing changes in their function or structure .
Biochemical Pathways
Benzimidazole derivatives have been observed to have antioxidant properties, suggesting they may play a role in mitigating oxidative stress .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the antioxidant properties of similar compounds, it may help protect cells from damage caused by harmful free radicals .
Biological Activity
N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
The molecular formula of this compound is C23H21N3O2S2 with a molar mass of 435.56 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure which is known for its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C23H21N3O2S2 |
CAS Number | 332882-86-7 |
Molar Mass | 435.56 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. N-benzyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that compounds similar to N-benzyl-thienopyrimidine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer potential of N-benzyl derivatives has been explored through various molecular docking studies and in vitro assays. For example, the compound was evaluated for its inhibitory effects on EGFR tyrosine kinase, a critical target in cancer therapy. Molecular docking studies indicated strong binding affinity to the active site of EGFR . Additionally, cell viability assays conducted on human colon (HT29) and prostate cancer (DU145) cell lines revealed that the compound significantly reduced cell proliferation rates .
Case Studies
-
In Vitro Anticancer Study :
- Objective : To assess the anticancer effects on HT29 and DU145 cell lines.
- Methodology : MTT assay was employed to evaluate cell viability.
- Results : The compound exhibited IC50 values comparable to established anticancer agents like Erlotinib, indicating potential as an effective therapeutic candidate.
-
Antimicrobial Efficacy :
- Objective : To determine the antimicrobial spectrum against various bacterial strains.
- Methodology : Disc diffusion method was used for susceptibility testing.
- Results : Notable inhibition zones were observed against both Gram-positive and Gram-negative bacteria, supporting its use as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
N-benzyl-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-16(2)30-21-20(15)22(28)26(18-11-7-4-8-12-18)23(25-21)29-14-19(27)24-13-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUKDIPUBCGSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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